7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine - 33149-25-6

7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-3188425
CAS Number: 33149-25-6
Molecular Formula: C12H8ClN3
Molecular Weight: 229.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound serves as a structural analog for studying the effects of substituents on the pyrazolo[1,5-a]pyrimidine scaffold. The study focuses on the compound's structural features, particularly the coplanarity of its fused rings. []
  • Relevance: This compound shares the core structure of 7-chloro-pyrazolo[1,5-a]pyrimidine with the target compound. The key difference lies in the substitution at the 5-position, where the target compound has a phenyl group while this compound has a methyl group. []

7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound is investigated for its structural features, with a focus on the planarity of its atoms and the weak hydrogen bonds it forms in its crystal structure. []
  • Relevance: This compound shares the 7-chloro-pyrazolo[1,5-a]pyrimidine core with the target compound. The structural variations lie in the substituents at the 3- and 5-positions. While the target compound has a phenyl group at the 5-position, this compound has a chloromethyl group. Additionally, this compound has a nitrile group at the 3-position, which is absent in the target compound. []

7-Oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound demonstrates the highest inhibitory potential against phosphodiesterase II (PDE2) among a series of novel phthalimides and phenylpyrazolo[1,5-a]pyrimidines. It exhibits an IC50 value of 1.82 ± 0.29 μM against PDE2. []
  • Relevance: This compound shares the 5-phenyl-pyrazolo[1,5-a]pyrimidine core with the target compound, 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine. The difference lies in the substituents at the 7-position, where the related compound has a 7-oxo group and a 4,7-dihydropyrimidine ring, and the target compound has a 7-chloro group. Additionally, this compound possesses a 3-carboxamide and N-phenethyl substituent on the pyrimidine ring, which are not present in the target compound. []

Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate

  • Compound Description: This compound is investigated for its structural properties, emphasizing the coplanarity between the fused pyrazole and pyrimidine rings and the phenyl ring. []

5-Meth­yl-2-methyl­sulfan­yl-7-phenyl­pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound is analyzed for its structural properties, particularly the planarity of the pyrazolo[1,5-a]pyrimidine ring system and the dihedral angle between this system and the phenyl ring. []

Ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Compound Description: The crystal structure of this compound has been determined through X-ray diffraction analysis. The analysis reveals the compound's coplanar ring atoms in the pyrazolopyrimidine moiety and highlights the presence of strong nonclassical hydrogen bonds within its crystal structure. []

6‐(2‐Hydroxy­benzo­yl)‐2‐(4‐methyl­phen­yl)‐5‐methyl‐7‐phenyl­pyrazolo[1,5‐a]pyrimidine

  • Compound Description: This compound is structurally characterized by the presence of an intramolecular O—H⋯O hydrogen bond. The compound's molecules are linked into complex sheets through a combination of C—H⋯N and C—H⋯O hydrogen bonds. []

5-Chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

  • Compound Description: This compound is synthesized through chlorination and amination from 3-(2,4-dichlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol and exhibits moderate anticancer activity. []

Methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidine-5-carboxylates

  • Compound Description: These compounds are synthesized using methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates and 3-methyl-4-phenyl-1H-pyrazole-5-amine as starting materials and are considered potential precursors for novel heterocyclic systems in pharmacology. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound is a newly synthesized antipyrinyl-pyrazolo[1,5-a]pyrimidine derivative. It was synthesized through the reaction of an aminopyrazole with a formylated active proton compound under ultrasound irradiation in the presence of KHSO4. Its structure was confirmed through X-ray crystallographic studies. []

8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines

  • Compound Description: This group of compounds is prepared by bromine-mediated oxidative cyclization of aldehyde-derived hydrazones and serves as a precursor for synthesizing various 1,2,4-triazolo[1,5-c]pyrimidines through base- or acid-promoted Dimroth rearrangements. []
  • Relevance: This group of compounds are triazolopyrimidines, while the target compound, 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, belongs to the pyrazolopyrimidines. These two groups of compounds are both fused heterocyclic compounds containing nitrogen atoms and are structurally related through their pyrimidine ring. []

Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i)

  • Compound Description: This compound demonstrates the most potent antibacterial activity among a series of novel pyrazolo[1,5-a]pyrimidine derivatives against Gram-positive B. subtilis with a Zone of Inhibition (ZOI) of 23.0±1.4 mm and a Minimum Inhibitory Concentration (MIC) of 312 μM. []

7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound displays significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells with an IC50 value of 55.97 μg/mL. []

8-(3-pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is identified as a CRF receptor antagonist. It features a cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, distinct from the pyrazolo[1,5-a]pyrimidine core of the target compound. []
  • Relevance: Though structurally distinct with different core structures, both this compound and 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine belong to the pyrazolo[1,5-a]pyrimidine class of compounds, indicating a shared structural motif. []

N-{2-fluoro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative that acts as a GABAA receptor modulator. These modulators have potential therapeutic applications in treating diseases related to GABAA receptor dysfunction. []

N-{2-chloro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide

  • Compound Description: Similar to the previous compound, this pyrazolo[1,5-a]pyrimidine derivative also functions as a GABAA receptor modulator, highlighting its potential for treating diseases associated with GABAA receptor irregularities. []

N-{2-fluoro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative serves as another example of a GABAA receptor modulator, emphasizing its potential therapeutic value for diseases linked to GABAA receptor imbalances. []
  • Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine scaffold with the target compound but differs in its substituents. It possesses a 2-methyl, 3-cyano, and a 7-(2-fluoro-5-(N-methylacetamido)phenyl) group. In contrast, the target compound has a 5-phenyl and a 7-chloro substituent. []

N-{2-chloro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

  • Compound Description: This compound, belonging to the pyrazolo[1,5-a]pyrimidine family, acts as a GABAA receptor modulator and holds potential for managing diseases connected to GABAA receptor dysfunction. []

N-{2-fluoro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulfonamide

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative acts as a GABAA receptor modulator, suggesting potential therapeutic applications for addressing diseases related to GABAA receptor irregularities. []
  • Relevance: Sharing the pyrazolo[1,5-a]pyrimidine scaffold with 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, this compound differs in its substituents. It possesses a 2-methyl, 3-cyano, and a 7-(2-fluoro-5-(N-methylmethanesulfonamido)phenyl) group, while the target compound has a 5-phenyl and a 7-chloro substituent. []

N-{2-chloro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulfonamide

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative functions as a GABAA receptor modulator, highlighting its potential for treating diseases associated with GABAA receptor imbalances. []
  • Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core with 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, but it possesses distinct substituents: a 2-methyl, 3-cyano, and a 7-(2-chloro-5-(N-methylmethanesulfonamido)phenyl) group. In contrast, the target compound has a 5-phenyl and a 7-chloro substituent. []

N-{2-methyl-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative recognized as a GABAA receptor modulator, indicating potential therapeutic use for diseases related to GABAA receptor dysfunction. []
  • Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core with the target compound, but it has a 3-(thiophene-2-carbonyl) and a 7-(2-methyl-5-(N-methylacetamido)phenyl) substituent, while the target compound has a 5-phenyl and a 7-chloro substituent. []

N-{2-methoxy-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide

  • Compound Description: Belonging to the pyrazolo[1,5-a]pyrimidine group, this compound is a GABAA receptor modulator and holds potential for managing diseases associated with GABAA receptor irregularities. []

N-{2,4-difluoro-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative is recognized as a GABAA receptor modulator, suggesting potential therapeutic applications for diseases linked to GABAA receptor imbalances. []
  • Relevance: Sharing the pyrazolo[1,5-a]pyrimidine scaffold with 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, this compound differs in its substituents. It has a 3-(thiophene-2-carbonyl) and a 7-(2,4-difluoro-5-(N-methylacetamido)phenyl) group. In contrast, the target compound has a 5-phenyl and a 7-chloro substituent. []

N-{5-fluoro-2-methoxy-3-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative is considered a GABAA receptor modulator and may have therapeutic benefits for diseases connected to GABAA receptor dysfunction. []
  • Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core with 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine but differs in the substituents attached to the core. It possesses a 3-(thiophene-2-carbonyl) and a 7-(5-fluoro-2-methoxy-3-(N-methylacetamido)phenyl) group, while the target compound has a 5-phenyl and a 7-chloro substituent. []

4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028)

  • Compound Description: FPP028 serves as a foundational compound in studying the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidin-7-ones. It acts as a weak inhibitor of prostaglandin biosynthesis and exhibits non-acidic analgesic and anti-inflammatory effects without causing ulcers. []

4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c)

  • Compound Description: Among the synthesized series of pyrazolo[1,5-a]pyrimidin-7-ones, this compound displays the most promising pharmacological activities in both in vivo and in vitro tests. It demonstrates potent anti-inflammatory properties and a favorable safety profile with low acute toxicity. []

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

  • Compound Description: This compound is investigated for its structural properties, emphasizing the coplanarity of the fused pyrazole and pyrimidine rings, as well as the dihedral angles between the fused ring system and the phenyl and benzene rings. []

4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3)

  • Compound Description: This compound demonstrates the highest anti-inflammatory activity and a superior therapeutic index compared to phenylbutazone and indomethacin, commonly used as reference drugs. Additionally, it lacks ulcerogenic properties and may possess antiulcerogenic effects. []

2-Phenylpryrazolo[1,5-a]pyrimidine (I)

  • Compound Description: This compound, along with its derivatives 4,7-dihydro-2-phenylpyrazolo [1,5-a]pyrimidin-7-one (II) and 4,5-dihydro-2-phenylpyrazolo [1,5-a]pyrimidin-5-one (III), were investigated for their antipyretic, hypothermizing, and anti-inflammatory properties. They are used as reference compounds in a quantitative structure-activity relationship (QSAR) study. []

4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (II)

  • Compound Description: This compound, along with its parent compound 2-phenylpryrazolo[1,5-a]pyrimidine (I) and the derivative 4,5-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-5-one (III), were investigated for their antipyretic, hypothermizing, and anti-inflammatory properties and are used as reference compounds in a QSAR study. Methylation of this compound with (CH3)2SO4 and CH2N2 results in methylderivatives. []

4,5-dihydro-2-phenylpyrazolo [1,5-a]pyrimidin-5-one (III)

  • Compound Description: This compound, along with its parent compound 2-phenylpryrazolo[1,5-a]pyrimidine (I) and the derivative 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (II), were investigated for their antipyretic, hypothermizing, and anti-inflammatory properties and are used as reference compounds in a QSAR study. Methylation of this compound with (CH3)2SO4 and CH2N2 produces methylderivatives. []

6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (7c)

  • Compound Description: This compound is a novel substituted pyrazolo[1,5-a]pyrimidine derivative synthesized through a three-step, one-pot regioselective approach using ultrasound. It was prepared through the reaction of 5-methyl-4-phenyl-1H-pyrazol-3-amine with a formylated active proton compound in the presence of KHSO4 in an aqueous medium under ultrasound irradiation. The compound's regioselectivity was confirmed using X-ray crystallographic studies. []

5-methyl-7-oleylaminopyrazolo[1,5-alpha]pyrimidine (22, R7=NH(CH2)8CH=CH(CH2)7CH3)

  • Compound Description: This compound is a 7-alkylaminopyrazolo[1,5-alpha]pyrimidine derivative synthesized from its corresponding 7-chloro precursor, which is derived from the 7-hydroxy analogue obtained through the condensation of 3-aminopyrazoles with acetoacetate esters, malonate esters, or acetylenedicarboxylate ester. This compound exhibited antifungal activity against Trichophyton mentagrophytes in vitro, showing greater potency compared to its saturated counterpart. []

5-methyl-7-n-octylaminopyrazolo[1,5-alpha] pyrimidine (11, R7=NH(CH2)7CH3)

  • Compound Description: This compound is a 7-alkylaminopyrazolo[1,5-alpha]pyrimidine derivative synthesized from its corresponding 7-chloro precursor, which is derived from the 7-hydroxy analogue obtained through the condensation of 3-aminopyrazoles with acetoacetate esters, malonate esters, or acetylenedicarboxylate ester. While exhibiting antifungal activity against Trichophyton mentagrophytes in vitro, it shows lower potency compared to its unsaturated counterpart, 5-methyl-7-oleylaminopyrazolo[1,5-alpha]pyrimidine. []

5-Methyl-7-methoxy-s-triazolo [1, 5-a] pyrimidine (IVa)

  • Compound Description: This compound is synthesized by reacting its corresponding 7-chloro derivative with sodium methoxide at low temperatures. Studies on this compound and its related 7-alkoxy derivatives revealed that the alkoxy group at the 7-position can undergo rearrangement to the ring nitrogen at the 3- and 4-positions. []
  • Relevance: This compound is a triazolopyrimidine, while the target compound, 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, is a pyrazolopyrimidine. Both are fused heterocyclic compounds containing nitrogen atoms and are structurally related through their pyrimidine ring. []

2-(3,4-dichloroanilino)-7-(((dialkylamino)alkyl)amino)-5-methyl-s-triazolo(1,5-α)pyrimidines

  • Compound Description: These s-triazolo[1,5-α]pyrimidines are synthesized through a multi-step process starting from 3,4-dichlorophenylisothiocyanate and possess antimalarial activity against P. berghei in mice. []
  • Relevance: These compounds are triazolopyrimidines, while the target compound, 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, is a pyrazolopyrimidine. Both are fused heterocyclic compounds containing nitrogen atoms and are structurally related through their pyrimidine ring. []

Ethyl 2-hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Compound Description: This compound serves as an intermediate in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, a group of compounds being explored as potential benzodiazepine receptor ligands. []

Properties

CAS Number

33149-25-6

Product Name

7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine

IUPAC Name

7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C12H8ClN3/c13-11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H

InChI Key

UWQMTCYMAVNCQY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.